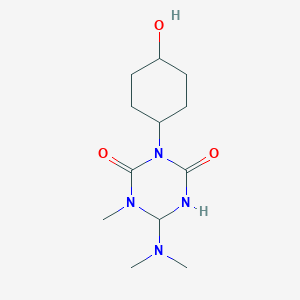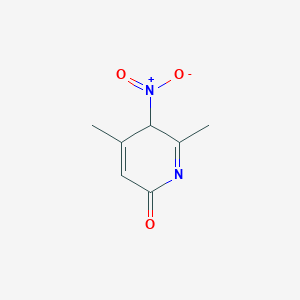
2(1H)-Pyridinone, 4,6-dimethyl-5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 4,6-dimethyl-5-nitro- is a heterocyclic organic compound with the molecular formula C8H8N2O3 It is characterized by a pyridinone ring substituted with two methyl groups at positions 4 and 6, and a nitro group at position 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4,6-dimethyl-5-nitro- can be achieved through several methods. One common approach involves the nitration of 4,6-dimethyl-2-pyridone using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which offer better control over reaction conditions and product purity. The use of advanced catalytic systems and optimized reaction parameters can enhance yield and reduce environmental impact .
化学反応の分析
Types of Reactions
2(1H)-Pyridinone, 4,6-dimethyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens or alkylating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 4,6-dimethyl-5-amino-2(1H)-pyridinone.
Substitution: Various substituted pyridinones depending on the electrophile used.
科学的研究の応用
2(1H)-Pyridinone, 4,6-dimethyl-5-nitro- has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 4,6-dimethyl-5-nitro- involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
類似化合物との比較
Similar Compounds
4,6-Dimethyl-2-pyridone: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-pyridone: Lacks the methyl groups, which can affect its solubility and reactivity.
Uniqueness
2(1H)-Pyridinone, 4,6-dimethyl-5-nitro- is unique due to the presence of both methyl and nitro groups, which confer distinct chemical and physical properties.
特性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC名 |
2,4-dimethyl-3-nitro-3H-pyridin-6-one |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-6(10)8-5(2)7(4)9(11)12/h3,7H,1-2H3 |
InChIキー |
JTJDUOGLUSNIEO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N=C(C1[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


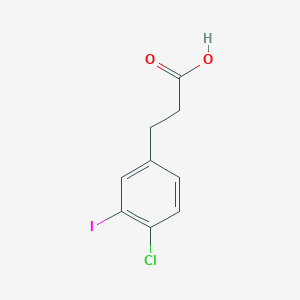

![Decyl 2-[3-(2-decoxy-2-oxoethyl)-2-methylbenzimidazol-3-ium-1-yl]acetate](/img/structure/B12329923.png)
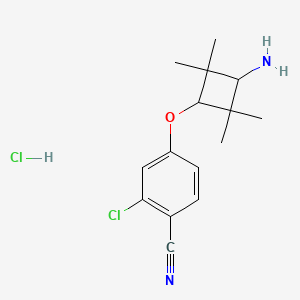
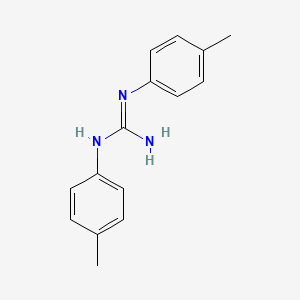

![Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12329950.png)
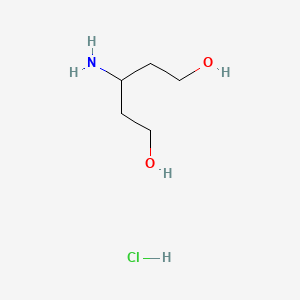
![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 3,7-dihydro-4-iodo-](/img/structure/B12329963.png)

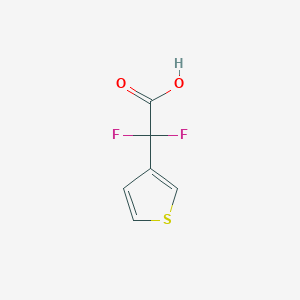
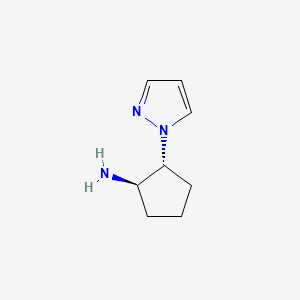
![5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B12329986.png)
